N-(butan-2-yl)-5-nitrofuran-2-carboxamide

Catalog No.
S11426923
CAS No.
M.F
C9H12N2O4
M. Wt
212.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(butan-2-yl)-5-nitrofuran-2-carboxamide

Product Name

N-(butan-2-yl)-5-nitrofuran-2-carboxamide

IUPAC Name

N-butan-2-yl-5-nitrofuran-2-carboxamide

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

InChI

InChI=1S/C9H12N2O4/c1-3-6(2)10-9(12)7-4-5-8(15-7)11(13)14/h4-6H,3H2,1-2H3,(H,10,12)

InChI Key

QRBOMDOFHIYOCJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(O1)[N+](=O)[O-]

N-(butan-2-yl)-5-nitrofuran-2-carboxamide is a synthetic organic compound characterized by its unique structural features, including a nitrofuran moiety and a carboxamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. The presence of the butan-2-yl group contributes to its lipophilicity, which can influence its interaction with biological targets.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium catalysts.
  • Substitution: The carboxamide group can undergo nucleophilic substitution reactions, allowing for the formation of various derivatives.
  • Oxidation: The furan ring can be oxidized to yield furan-2,3-dione derivatives under specific conditions.

Common reagents for these reactions include hydrogen gas, palladium catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation.

Research indicates that N-(butan-2-yl)-5-nitrofuran-2-carboxamide possesses notable biological activity, particularly against various bacterial strains. It has been shown to exhibit antibacterial properties, especially against ESKAPE pathogens, which are known for their resistance to antibiotics. The compound's mechanism of action may involve interaction with specific bacterial proteins, leading to inhibition of growth or cell death.

The synthesis of N-(butan-2-yl)-5-nitrofuran-2-carboxamide typically involves several steps:

  • Formation of the Nitrofuran Moiety: This may involve the nitration of furan derivatives.
  • Carboxamide Formation: The reaction between butan-2-amine and 5-nitrofuran-2-carboxylic acid can be facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
  • Purification: The final product is usually purified through techniques like column chromatography.

Optimizing reaction conditions such as temperature and solvent choice is crucial for enhancing yields and purity during synthesis.

N-(butan-2-yl)-5-nitrofuran-2-carboxamide has potential applications in:

  • Pharmaceutical Development: Due to its antibacterial properties, it may serve as a lead compound for developing new antibiotics.
  • Biochemical Research: Its interactions with bacterial proteins can provide insights into mechanisms of antibiotic resistance and inform drug design.

Interaction studies have shown that N-(butan-2-yl)-5-nitrofuran-2-carboxamide binds effectively to specific bacterial proteins involved in metabolic pathways. Molecular docking studies indicate favorable binding affinities with targets such as azoreductase and nitroreductases, which play critical roles in bacterial survival and resistance mechanisms. These interactions are essential for understanding the compound's efficacy and potential side effects.

Several compounds share structural similarities with N-(butan-2-yl)-5-nitrofuran-2-carboxamide, including:

Compound NameStructural FeaturesUnique Aspects
5-Nitrofuran-2-carboxylic acidFuran ring with a nitro and carboxylic acid groupLacks the butan-2-yl substituent
N-(phenyl)-5-nitrofuran-2-carboxamideFuran ring with phenyl substituentAromatic character may influence biological activity
5-NitrofurfurylamineFuran ring with an amine substituentMore polar due to amine functionality
N-(butyl)-5-nitrofuran-2-carboxamideSimilar but with a butyl groupLonger alkyl chain may affect solubility

The uniqueness of N-(butan-2-yl)-5-nitrofuran-2-carboxamide lies in its specific combination of a butan-2-yl group and the nitrofuran structure, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to other derivatives.

Carbodiimide-Mediated Amide Coupling Strategies

Carbodiimide-mediated coupling remains a cornerstone of amide bond formation in organic synthesis. For N-(butan-2-yl)-5-nitrofuran-2-carboxamide, this method typically employs dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid moiety of 5-nitrofuran-2-carboxylic acid. The reaction proceeds via the generation of an O-acylisourea intermediate, which subsequently reacts with (2R)-butan-2-amine to form the target amide [2].

Key parameters influencing yield include:

  • Stoichiometry: A 1.2:1 molar ratio of carbodiimide to carboxylic acid ensures complete activation while minimizing side reactions like urea formation.
  • Temperature: Reactions are typically conducted at 0–5°C to suppress racemization at the chiral amine center [1].
  • Additives: Hydroxybenzotriazole (HOBt) or HOAt (1-hydroxy-7-azabenzotriazole) are used to reduce epimerization and improve coupling efficiency [3].

Comparative studies show that EDC/HOBt systems achieve yields of 78–85% for analogous nitrofuran amides, outperforming DCC-based protocols by 10–15% due to reduced steric hindrance during nucleophilic attack [3].

CDI-Activated Acylation Reaction Mechanisms

An alternative to carbodiimides, 1,1'-carbonyldiimidazole (CDI) activates carboxylic acids through the formation of an acylimidazole intermediate. This approach offers advantages in scalability and byproduct management, as imidazole is water-soluble and easily removed during workup.

The mechanism involves:

  • Activation: 5-Nitrofuran-2-carboxylic acid reacts with CDI to form the acyl imidazolide, releasing CO₂.
  • Aminolysis: (2R)-Butan-2-amine displaces imidazole, yielding the amide and imidazole hydrochloride [2].

Reaction kinetics studies demonstrate that CDI-mediated acylation achieves 88–92% conversion within 3 hours at 25°C in tetrahydrofuran (THF), compared to 6–8 hours for carbodiimide-based methods [3]. However, the nitro group’s electron-withdrawing effect necessitates extended reaction times (up to 12 hours) to reach >90% yield, as observed in analogous nitrofuran systems [4].

Solvent System Optimization for Yield Improvement

Solvent choice critically impacts reaction kinetics and stereochemical outcomes:

SolventDielectric ConstantYield (%)Racemization (%)
Dichloromethane8.93742.1
THF7.58881.8
DMF36.7653.4
Acetonitrile37.5712.9

Data adapted from nitrofuran acylation studies [3] [4].

Polar aprotic solvents like THF balance solubility of ionic intermediates and reaction exothermicity. Dichloromethane, while effective in patent-reported syntheses [2], shows lower yields due to poor solubility of the acyl imidazolide intermediate. Additives such as molecular sieves (4Å) improve yields by 8–12% in THF through water scavenging, preventing hydrolytic degradation of activated intermediates [3].

Purification Techniques for Chiral Center Preservation

The (2R)-butan-2-amine’s chiral center requires non-racemizing purification methods:

  • Liquid-Liquid Extraction: Sequential washes with 5% citric acid (removes excess amine) and saturated NaHCO₃ (removes unreacted acid) achieve 95–98% purity [2].
  • Chromatography: Silica gel chromatography with ethyl acetate/hexane (3:7) resolves the amide from nitro-group byproducts, but prolonged exposure to silica increases racemization risk (0.5–0.8% per hour) [3].
  • Crystallization: Recrystallization from toluene/heptane (1:4) at −20°C affords enantiomerically pure product (ee >99.5%) with 82% recovery [4].

Recent advances in chiral stationary phase (CSP) HPLC enable analytical-scale separation of diastereomers, though industrial-scale applications remain cost-prohibitive [1].

Scalability Challenges in Industrial Production

Transitioning from laboratory to industrial synthesis introduces three key challenges:

  • Exothermicity Management: The CDI activation step releases 98 kJ/mol, requiring jacketed reactors with a cooling capacity of ≥0.5°C/min to prevent thermal runaway [2].
  • Solvent Volume: Patent methods use 1.5 L solvent per mole of substrate [2], but microreactor systems reduce this to 0.3 L/mol through continuous flow processing [4].
  • Catalyst Cost: CDI costs $120–150/kg compared to $40–60/kg for EDC, incentivizing carbodiimide-based routes for large-scale production despite lower yields [3].

Process intensification strategies, such as in situ imidazole removal via membrane filtration, have reduced cycle times by 30% in pilot-scale trials [4].

  • PubChem CID 799142; empirical formula C₉H₁₂N₂O₄; molecular weight 212.20 g/mol [1].
  • XLogP3-AA (octanol/water) 2.1 [1].
  • Rotatable bonds 3 and topological polar surface area 88.1 Ų suggest moderate flexibility and polarity [1].
  • Chiral center at C-2 of the sec-butyl side chain (2R/2S enantiomers reported [1] [2]).

Table 1. Fundamental Computed Descriptors

ParameterValueComment
Molecular weight212.20 g/mol [1]Supports oral drug-like range
Exact mass212.0797 Da [1]High-resolution MS reference
XLogP3-AA2.1 [1]Confers balanced lipophilicity
H-bond donors1 [1]Amide NH
H-bond acceptors4 [1]Amide O, nitro O×2, furan O
Rotatable bonds3 [1]Side-chain flexibility
TPSA88.1 Ų [1]Predicts moderate permeability

Methodological Framework

  • Experimental hydrolysis constants, Arrhenius activation energies, and half-lives were extrapolated from nitrofurantoin kinetic datasets because the core 5-nitrofuran-2-carboxamide chromophore governs reactivity [3] [4].
  • Aqueous and non-aqueous solubilities were measured or predicted by ESOL and generalized solubility equation (GSE) algorithms, calibrated with nitrofuran benchmarking sets [5] [6].
  • LogP values combine the PubChem XLogP3 calculation [1] with literature shake-flask data for nitrofurantoin analogs to validate trend consistency [5].
  • Solid-state insights draw on XRPD/DSC reports for polymorphs α, β, and monohydrate of nitrofurantoin, whose hydrogen-bond network closely mirrors the title amide [7] [4] [8].
  • Stress-degradation mechanisms integrate oxidative, photolytic, and thermal pathways established for nitrofuran scaffolds [9] [10] and ICH Q1A(R2) guidance [11].

Physicochemical Property Profiling

Thermodynamic Stability Under Various pH Conditions

Hydrolytic Kinetics

Nitrofurantoin hydrolysis follows apparent first-order kinetics with half-life (t₁⁄₂) values of 3.9 years at pH 4, 62 days at pH 7, and 12 hours at pH 9 at 20 °C [3]. Given the comparable amide and nitro-furan electronics, N-(butan-2-yl)-5-nitrofuran-2-carboxamide is predicted to exhibit half-lives within ±20% of those figures [3] [4].

Activation Parameters

Arrhenius activation energies (Eₐ) for nitrofurantoin hydrolysis: 100.7 kJ mol⁻¹ at pH 4, 111.2 kJ mol⁻¹ at pH 7, and 102.3 kJ mol⁻¹ at pH 9 [3]. Substituent-insensitive nitrofuran electronics imply Eₐ deviations <5 kJ mol⁻¹ for the target compound [3] [4].

Table 2. Extrapolated Hydrolytic Stability (20 °C)

MediumpHt₁⁄₂ (hours)Eₐ (kJ mol⁻¹)Dominant Process
Simulated gastric fluid1.2>20,000 h (estimated)≈95 (acid-catalyzed) [3]Protonation before amide cleavage
Acetate buffer434,300 h [3]100.7 [3]Limited proton catalysis
Phosphate buffer71,488 h [3]111.2 [3]Neutral hydrolysis
Borate buffer912 h [3]102.3 [3]OH⁻-catalyzed N–N scission

Solubility Profile in Pharmaceutically Relevant Solvents

Aqueous Systems

An ESOL calculation (logS = 0.46 – 0.63 × logP – 0.0062 × MW + 0.066 × AP – 0.74 × AROM) gives logS≈ –2.16, predicting 6.9 mM (1.46 g L⁻¹) solubility at 25 °C [6] [12]. Buffer ionic strength elevates apparent solubility at pH ≥ 7 by partial deprotonation of the amide nitrogen [4].

Organic & Mixed Solvents

Nitrofurantoin dissolves 30 mg mL⁻¹ in dimethyl sulfoxide and 0.57 mg mL⁻¹ in ethanol [5] [13]. The smaller hydantoin-free amide should increase DMSO solubility (>40 mg mL⁻¹ predicted) and maintain sub-milligram water solubility [5] [14].

Table 3. Experimental/Predicted Solubilities (25 °C)

SolventSolubilityReference
Water (pH 2.0)0.22 mg mL⁻¹ [5]Nitrofurantoin benchmark
Water (pH 7.4)0.11 mg mL⁻¹ [5]Ionization suppressed
Water (pH 9.0)0.31 mg mL⁻¹ [3]Enhanced hydrolysis
1-Octanol<0.05 mg mL⁻¹ [4]Partition partner
Dimethyl sulfoxide>40 mg mL⁻¹ (pred.) [5] [14]High polarity
N,N-Dimethylformamide>35 mg mL⁻¹ (pred.) [5]Comparable donor number
Acetonitrile5.8 mg mL⁻¹ (benchmark) [5]Protic hydrogen bonding

Partition Coefficient (LogP) Determination

Experimental Determination

The calculated XLogP3 value of 2.1 [1] aligns with nitrofurantoin’s measured Shake-flask logP of 1.39 [5], the incremental increase arising from the more hydrophobic sec-butyl group.

Theoretical Corroboration

Hansch hydrophobic constants show +1.46 contribution for sec-butyl versus furfuryl, supporting the computed differential. Fragment constants inserted into CLogP equations reproduce 2.0 ± 0.2, validating PubChem’s value [6].

Table 4. Partition Data

MethodLogPTemperatureComment
XLogP3 algorithm2.1 [1]25 °COctanol/water
Hansch fragment sum2.025 °CManual check
c → o transfer free energy–12.4 kJ mol⁻¹ (calc.)25 °CΔG = 2.303 RT logP [6]

Crystal Polymorphism and Hydration State Analysis

Known Polymorphs

Nitrofurantoin exhibits two enantiotropic polymorphs (α ↔ β) with a transition at ca. 251 °C and a stable monohydrate below 180 °C [7] [8]. The target amide lacks imidazolidinedione, reducing hydrogen-bond dimensionality; DFT lattice-energy scans predict one low-energy anhydrous form (P2₁/n, Z′ = 1) and a stoichiometric hemihydrate stabilized by bifurcated N–H···O(water) hydrogen bonds at ΔE = –73 kJ mol⁻¹ relative to ice I [4].

Hydrate Formation Tendency

The calculated ΔHunhyd→hydrate of –33 kJ mol⁻¹ mirrors nitrofurantoin monohydrate (–38 kJ mol⁻¹) [4], implying high propensity to form channel hydrates under >60% RH.

Table 5. Solid-State Thermodynamic Metrics

PhaseEnthalpy of Fusion (kJ mol⁻¹)Hydrate ΔHdehydr (kJ mol⁻¹)Stability Rank (25 °C)
Form I (pred.)41 (DSC estimate)N/AMetastable above 40 °C
Form II (pred.)44N/ADominant ambient solid
HemihydrateN/A74 [4]Stable <48 °C and >40% RH

Degradation Pathways Under Stress Conditions

Oxidative Stress

Nitrofuran rings undergo single-electron nitro reduction to nitroso and hydroxylamine radicals that propagate reactive oxygen species, leading to amide cleavage and ring opening [15] [9]. Fenton-type assays show complete oxidative loss in 3 h with H₂O₂/Fe²⁺ at 37 °C for related nitrofurans [9].

Photolytic Stress

Photodegradation quantum yields of 0.12 in methanol for nitrofurans necessitate amber-glass storage [10]. UV-excited rearrangement involves nitro-furan ring expansion to 2-butenolides, evidenced by λmax 365 nm bleaching within 60 min irradiation [10].

Thermal Stress

DSC onset exotherm at 273 °C for nitrofurantoin signals autocatalytic decomposition releasing NO₂ and CO₂ [16]. TGA-MS on the target compound shows analogous NO₂ fragments at 80 amu above 260 °C (pred.), classifying it as thermally stable during typical processing (≤120 °C).

Hydrolytic/Alkaline Stress

OH⁻ attack triggers nitro anion radical formation and sec-butyl amide hydrolysis, with complete degradation in pH 13 buffer after 2 h at 60 °C [3] [11].

Table 6. Stress-Degradation Summary

Stress TypePrimary Degradation ProductsKinetic Ordert₉₀ @ 25 °C
Acid (0.1 M HCl)Sec-butyl-amine + 5-nitro-2-furoic acidPseudo-1st>2 years [3]
Base (0.1 M NaOH)5-nitro-2-furoate + butan-2-amine1st<3 days [3]
Oxidative (3% H₂O₂)Ring-opened dicarbonyls + NO₂Autocat.<12 h [9]
Photolytic (UV-A)2-butenolide derivatives + NO0th<1 h [10]
Thermal (≥260 °C)NO₂, CO₂, oligomersAutocat.Instant [16]

Integrated Discussion

Across all property domains, N-(butan-2-yl)-5-nitrofuran-2-carboxamide fits a “moderately lipophilic, moderately soluble” profile typical for discovery-stage oral leads. Hydrolytic stability is robust under gastric conditions yet declines sharply in alkaline media—an advantage for enteric release but a risk for basic excipient matrices [3]. The presence of a single low-energy polymorph reduces scale-up complexity, although hydrate control strategies must be in place due to favorable water lattice binding [4]. Stress degradation mirrors other nitrofurans: oxidative and photolytic lability demand inert-gas headspace and light protection during manufacturing and storage [9] [10].

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

212.07970687 g/mol

Monoisotopic Mass

212.07970687 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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